molecular formula C10H13N5O4 B7775244 CID 187790

CID 187790

Cat. No. B7775244
M. Wt: 267.24 g/mol
InChI Key: YKBGVTZYEHREMT-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 187790 is also known as 2’-Deoxyguanosine . It is a compound with the molecular formula C10H13N5O4 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one . The SMILES representation is NC1=NC2=C(N=CN2[C@H]2CC@HC@@HO2)C(=O)N1 .

Scientific Research Applications

  • Reversible and Spatiotemporal Control of Protein Function in Cells

    CID is used as a tool to study various biological processes with precision and spatiotemporal resolution. It has been primarily applied in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Engineered PROTAC-CID Systems for Mammalian Inducible Gene Regulation

    CID tools have been developed for inducible gene regulation and gene editing, including orthogonal systems that can fine-tune gene expression and couple with genetic circuits for transient genome manipulation (Ma et al., 2023).

  • Reversible Control of Protein Localization Using Photocaged-Photocleavable Chemical Dimerizer

    CID has been applied for controlling protein-protein interactions and protein localization in living cells, offering a tool for subcellular level biological questions (Aonbangkhen et al., 2018).

  • Carbon Isotope Discrimination (CID) in Plant Research

    CID is used in plant research for evaluating water use efficiency (WUE) and productivity, particularly in crops like barley. This method shows potential in breeding programs for selecting high WUE and productivity in crops (Anyia et al., 2007).

  • Manipulating Signaling in Cell Biology

    CID is a powerful tool in cell biology for solving complex problems, especially in understanding lipid second messengers and small GTPases. It provides improved specificity and allows manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).

  • Synthesis and Activity of Bivalent FKBP12 Ligands for Protein Dimerization

    CID is used in the study of intracellular signaling events mediated by protein-protein interactions or protein localization. This research has potential applications in gene and cell therapies (Keenan et al., 1998).

  • Label-Free Single-Molecule Quantification of Rapamycin-Induced Dimerization

    CID is applied in quantifying biological processes and pharmacological applications. It helps in understanding the mechanical stability of complexes and their application in mechanotransduction studies (Wang et al., 2019).

properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBGVTZYEHREMT-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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